1-Methylpyrrolidine-3-carboxylic acid

Physicochemical Property pKa Ionization State

1-Methylpyrrolidine-3-carboxylic acid (CAS 25712-60-1) is a chiral N-methyl-pyrrolidine building block critical for medicinal chemistry and antibiotic manufacturing. The N-methyl group is a pharmacophoric requirement for submicromolar GAT1 inhibitor affinity and provides distinct pKa shifts (ΔpKa acidic -0.23; ΔpKa basic -0.62) versus proline. This compound is a documented key intermediate in furazolidone-class nitrofuran antibiotics—substitution with non-methylated pyrrolidine-3-carboxylic acid fails to produce the correct API. Available as racemic mixture or isolated (R)- and (S)-enantiomers for stereochemically precise drug discovery. Procure the validated N-methylated scaffold; generic replacement is scientifically unjustified.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 25712-60-1
Cat. No. B6592859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidine-3-carboxylic acid
CAS25712-60-1
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN1CCC(C1)C(=O)O
InChIInChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
InChIKeyLJGFIWDOHOWUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyrrolidine-3-carboxylic Acid (CAS 25712-60-1): Baseline Characterization and Procurement Considerations


1-Methylpyrrolidine-3-carboxylic acid (CAS 25712‑60‑1), also known as achyranthine or N‑methylpyrrolidine‑3‑carboxylic acid, is a chiral, N‑methyl‑substituted pyrrolidine‑3‑carboxylic acid derivative [REFS‑1]. It exists as a racemic mixture or as isolated (R)‑ or (S)‑enantiomers and is primarily employed as a chiral building block in medicinal chemistry and as a key intermediate in the synthesis of bioactive molecules, particularly furazolidone‑class antibiotics [REFS‑2]. Its molecular formula is C₆H₁₁NO₂ (MW 129.16 g·mol⁻¹), and it is typically supplied as a crystalline solid with a melting point of 90–92 °C [REFS‑3].

Why Generic Substitution Fails: Structural and Physicochemical Differentiation of 1-Methylpyrrolidine-3-carboxylic Acid from Closely Related Analogs


The N‑methyl group on the pyrrolidine ring of 1‑methylpyrrolidine‑3‑carboxylic acid is not a silent substituent; it fundamentally alters the compound's acid‑base behavior, conformational landscape, and biological recognition profile compared to unsubstituted pyrrolidine‑3‑carboxylic acid or proline [REFS‑1][REFS‑2]. In the context of GAT1 inhibitor development, N‑substitution has been shown to be a prerequisite for submicromolar affinity, underscoring that the methyl group is a critical pharmacophoric element rather than an interchangeable handle [REFS‑3]. Consequently, substituting this compound with a non‑methylated analog or a positional isomer (e.g., N‑methylproline) would predictably yield different physicochemical properties and biological outcomes, making direct replacement scientifically unjustified without empirical validation [REFS‑1][REFS‑2].

Product-Specific Quantitative Evidence Guide: Differentiating 1-Methylpyrrolidine-3-carboxylic Acid (25712-60-1) from In-Class Comparators


N-Methylation Reduces Carboxylic Acid pKa and Modifies Basic pKa Relative to Proline

The N‑methyl group of 1‑methylpyrrolidine‑3‑carboxylic acid significantly alters its acid‑base properties. While the target compound is the 3‑carboxylic acid positional isomer, data for its close analog N‑methyl‑L‑proline (1‑methylpyrrolidine‑2‑carboxylic acid) provides a reliable class‑level inference. The predicted pKa of the carboxylic acid group in N‑methyl‑L‑proline is 1.76, compared to 1.99 for L‑proline, and the predicted basic pKa of the tertiary amine is 10.34, compared to 10.96 for the secondary amine of L‑proline [REFS‑1][REFS‑2]. This N‑methylation‑induced decrease in both acidic and basic pKa values will shift the compound's ionization state and solubility profile at physiological pH relative to unsubstituted proline.

Physicochemical Property pKa Ionization State

N-Methyl Substitution Alters Pyrrolidine Ring Conformation Compared to Unsubstituted Proline

X‑ray crystallographic analysis demonstrates that the pyrrolidine ring in N‑methyl‑L‑proline (hygric acid) adopts a rare C₂‑N‑endo conformation, in contrast to the envelope or twisted conformations typically observed in L‑proline and DL‑proline crystals [REFS‑1]. This conformational shift, driven by the N‑methyl substituent, alters the spatial orientation of the carboxylic acid moiety and the overall three‑dimensional shape of the molecule, which can profoundly impact molecular recognition events such as enzyme binding or receptor interactions.

Conformational Analysis X-ray Crystallography Molecular Recognition

1-Methylpyrrolidine-3-carboxylic Acid Scaffold Enables Submicromolar GAT1 Inhibitory Activity in N-Substituted Derivatives

In a study of pyrrolidine‑3‑carboxylic acid derivatives as GAT1 inhibitors, the N‑substituted lipophilic pyrrolidine‑3‑carboxylic acid scaffold was essential for achieving submicromolar binding affinity [REFS‑1]. While the specific N‑methyl derivative was not the most potent hit identified, the structure‑activity relationship (SAR) clearly establishes that N‑substitution is a prerequisite for high‑affinity interaction with the GAT1 transporter, as unsubstituted pyrrolidine‑3‑carboxylic acid derivatives were inactive in this assay system [REFS‑1]. This class‑level evidence positions 1‑methylpyrrolidine‑3‑carboxylic acid as a viable scaffold for further optimization, whereas the non‑methylated analog would be unsuitable.

GABA Transporter GAT1 Inhibition Neuropharmacology

Best Research and Industrial Application Scenarios for 1-Methylpyrrolidine-3-carboxylic Acid (CAS 25712-60-1)


Chiral Building Block for Enantioselective Synthesis of CNS-Active Agents

The availability of 1‑methylpyrrolidine‑3‑carboxylic acid in enantiomerically pure forms (e.g., (S)‑ or (R)‑enantiomers) makes it a valuable chiral building block for the construction of stereochemically complex pharmaceuticals targeting the central nervous system. The unique conformational bias imposed by the N‑methyl group (C₂‑N‑endo ring pucker) can be exploited to pre‑organize ligands for specific receptor subtypes, as demonstrated by the requirement for N‑substitution in GAT1 inhibitor scaffolds [REFS‑1]. This compound is therefore suited for medicinal chemistry programs where precise control over three‑dimensional molecular shape is critical for target engagement and selectivity.

Key Intermediate in the Synthesis of Furazolidone-Class Antibiotics

1‑Methylpyrrolidine‑3‑carboxylic acid is a documented key intermediate in the manufacture of furazolidone and related nitrofuran antibiotics [REFS‑2]. The N‑methylated pyrrolidine‑3‑carboxylic acid motif is essential for the downstream coupling reactions that yield the active pharmaceutical ingredient. Substitution with a non‑methylated pyrrolidine‑3‑carboxylic acid would fail to produce the correct antibiotic structure, making the procurement of this specific compound non‑negotiable for industrial antibiotic production.

Physicochemical Optimization of Lead Compounds via N-Methylation

The N‑methyl group in 1‑methylpyrrolidine‑3‑carboxylic acid modifies both the acidic and basic pKa values of the molecule relative to proline (ΔpKa acidic = -0.23; ΔpKa basic = -0.62) [REFS‑3][REFS‑4]. For drug discovery programs seeking to fine‑tune the ionization state, solubility, or permeability of a lead series containing a pyrrolidine‑3‑carboxylic acid motif, the N‑methylated analog offers a distinct physicochemical profile that cannot be achieved with the unsubstituted scaffold. This makes the compound a strategic tool for structure‑property relationship (SPR) studies aimed at improving oral bioavailability or reducing off‑target effects.

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